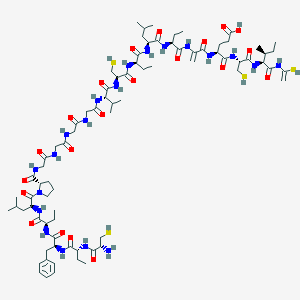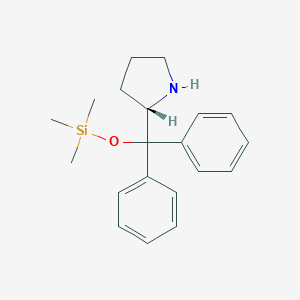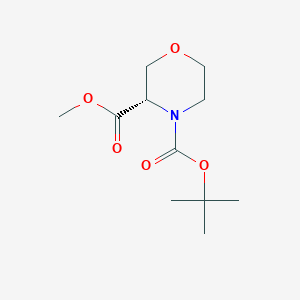![molecular formula C7H5BrN2 B152548 3-bromo-1H-pirrolo[2,3-c]piridina CAS No. 67058-76-8](/img/structure/B152548.png)
3-bromo-1H-pirrolo[2,3-c]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves carbon-carbon coupling reactions, as demonstrated in the preparation of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods typically employ palladium-catalyzed reactions, which are a cornerstone in the synthesis of complex organic molecules. Additionally, Fischer indole cyclization in polyphosphoric acid has been utilized to construct the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, showcasing the versatility of synthetic approaches for such heterocycles .
Molecular Structure Analysis
The molecular structure of brominated pyrrolopyridines can be elucidated using techniques such as single-crystal X-ray diffraction (XRD) . These structures often exhibit interesting features like intermolecular hydrogen bonding and π-π interactions, which can influence their physical properties and reactivity. Computational methods, such as density functional theory (DFT), are also employed to predict and analyze the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, they can participate in nucleophilic aromatic substitution reactions or be used in cross-coupling reactions to introduce different substituents onto the pyridine ring. The bromine atom can also be replaced with other functional groups, expanding the chemical diversity of the pyrrolopyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolopyridines are influenced by their molecular structure. For example, the presence of bromine can increase the density and molecular weight of the compound. The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be computed to predict the reactivity and potential bioactivity of these molecules . Additionally, the nonlinear optical properties of these compounds can be significant due to conjugation effects, which may be exploited in material science applications .
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibidores de FGFR
3-bromo-1H-pirrolo[2,3-c]piridina: los derivados se han estudiado por su potencial como inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . Estos receptores juegan un papel crucial en varios tipos de tumores, y dirigirse a ellos es una estrategia prometedora para la terapia del cáncer. Los derivados de este compuesto han mostrado potentes actividades contra FGFR1, 2 y 3, lo que los convierte en significativos en el desarrollo de nuevos tratamientos contra el cáncer.
Síntesis Orgánica: Bloques de Construcción
En la síntesis orgánica, This compound sirve como un bloque de construcción versátil para construir estructuras moleculares complejas . Su reactividad permite varias sustituciones y transformaciones, permitiendo la síntesis de una amplia gama de compuestos heterocíclicos con posibles actividades biológicas.
Descubrimiento de Fármacos: Inhibidores de CDK8 de Tipo II
Este compuesto se ha utilizado en el descubrimiento de nuevos inhibidores de CDK8 de Tipo II, que son importantes en el tratamiento del cáncer colorrectal . Las características estructurales de This compound la hacen adecuada para unirse al sitio de unión al ATP de CDK8, inhibiendo su actividad.
Química Analítica: Estudios Cromatográficos
Las propiedades espectrales distintas del compuesto pueden ser ventajosas en estudios cromatográficos, sirviendo como un estándar o compuesto de referencia en el análisis cualitativo y cuantitativo de mezclas complejas .
Investigación Bioquímica: Inhibición Enzimática
En la investigación bioquímica, This compound y sus derivados se exploran por su capacidad para inhibir enzimas que son clave para las vías de las enfermedades . Esto puede llevar al desarrollo de nuevas herramientas bioquímicas y agentes terapéuticos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGAQTLMZAEUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496997 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67058-76-8 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)






